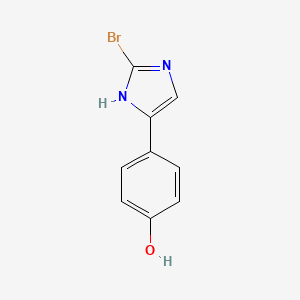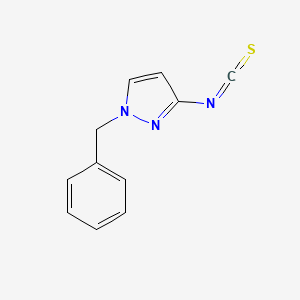
1-Benzyl-3-isothiocyanatopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-isothiocyanatopyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and an isothiocyanate group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isothiocyanatopyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzyl and isothiocyanate groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides. The isothiocyanate group is typically introduced by reacting the pyrazole derivative with thiophosgene or other isothiocyanate sources under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-isothiocyanatopyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or isothiocyanate positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Benzyl halides, thiophosgene, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-isothiocyanatopyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-isothiocyanatopyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-isothiocyanato-1H-pyrazole: Similar structure but with different substitution patterns.
1-Benzyl-3-isothiocyanato-4,5-dihydro-1H-pyrazole: A reduced form of the compound with different reactivity.
1-Benzyl-3-isothiocyanato-1,2,4-triazole: A triazole analog with distinct chemical properties.
Uniqueness: 1-Benzyl-3-isothiocyanatopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9N3S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
1-benzyl-3-isothiocyanatopyrazole |
InChI |
InChI=1S/C11H9N3S/c15-9-12-11-6-7-14(13-11)8-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI-Schlüssel |
XMDCCIKCGQCLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


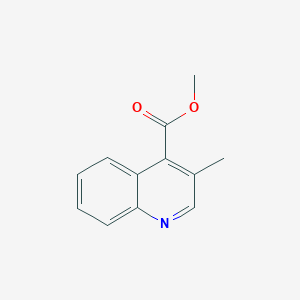
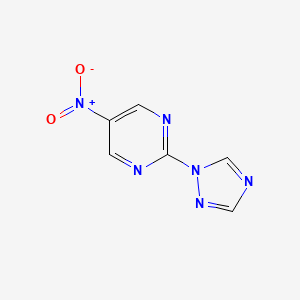
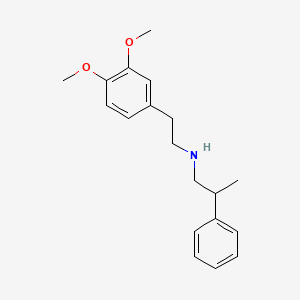
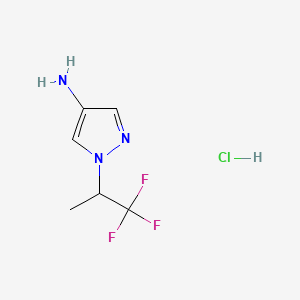
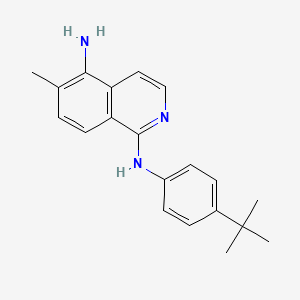

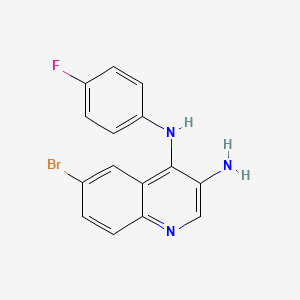
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
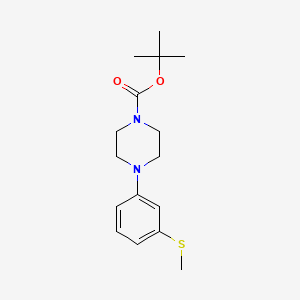
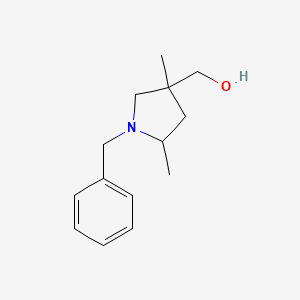
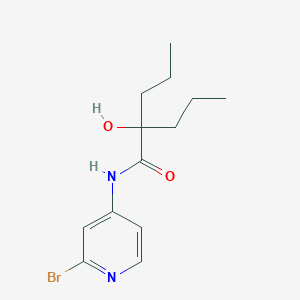
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
